molecular formula C22H25ClN4OS B12497350 N-(4-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12497350
M. Wt: 429.0 g/mol
InChI Key: MCMILQIDCOHNQV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Substitution Reactions:

    Thioether Formation: The sulfanyl group is introduced by reacting the triazole derivative with a suitable thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

    Substitution: The aromatic ring and triazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or triazole moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key structural features that contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Itraconazole: Another triazole antifungal with a different substitution pattern on the triazole ring.

    Voriconazole: A triazole derivative with potent antifungal activity.

Uniqueness

N-(4-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific substitution pattern and the presence of the sulfanyl group

Properties

Molecular Formula

C22H25ClN4OS

Molecular Weight

429.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[4-(2-methylpropyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H25ClN4OS/c1-16(2)14-27-20(13-8-17-6-4-3-5-7-17)25-26-22(27)29-15-21(28)24-19-11-9-18(23)10-12-19/h3-7,9-12,16H,8,13-15H2,1-2H3,(H,24,28)

InChI Key

MCMILQIDCOHNQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)CCC3=CC=CC=C3

Origin of Product

United States

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